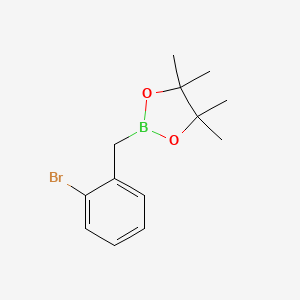
(1S,2R,5S)-(+)-Menthol beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,5S)-(+)-Menthol beta-D-glucuronide is a glucuronide conjugate of menthol, a naturally occurring compound found in peppermint and other mint oils This compound is formed when menthol undergoes glucuronidation, a process where glucuronic acid is attached to a substrate, enhancing its solubility and facilitating its excretion from the body
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide typically involves the enzymatic or chemical glucuronidation of menthol. One common method is the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to menthol. The reaction conditions often include a buffered aqueous solution at a pH optimal for the enzyme activity, typically around pH 7.4, and a temperature of 37°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of bioreactors to facilitate the enzymatic reaction on a larger scale. The process would include the cultivation of microorganisms or cell lines expressing the UGT enzymes, followed by the extraction and purification of the glucuronide product. Alternatively, chemical synthesis methods may be employed, involving the use of chemical catalysts and reagents to achieve glucuronidation.
化学反应分析
Types of Reactions
(1S,2R,5S)-(+)-Menthol beta-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, resulting in the release of menthol and glucuronic acid. Hydrolysis can be catalyzed by enzymes such as beta-glucuronidase or by acidic or basic conditions.
Oxidation: The menthol moiety can undergo oxidation to form menthone or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form menthol or other reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using beta-glucuronidase at pH 5.0 and 37°C.
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Major Products Formed
Hydrolysis: Menthol and glucuronic acid.
Oxidation: Menthone and other oxidized derivatives.
Reduction: Menthol and other reduced derivatives.
科学研究应用
(1S,2R,5S)-(+)-Menthol beta-D-glucuronide has several applications in scientific research:
Pharmacology: It is used to study the metabolism and excretion of menthol in the body. The compound serves as a model substrate to investigate the activity of UGT enzymes and the role of glucuronidation in drug metabolism.
Biochemistry: Researchers use this compound to explore the biochemical pathways involved in glucuronidation and the regulation of UGT enzyme expression.
Medicine: The compound is studied for its potential therapeutic effects, including its role in enhancing the solubility and bioavailability of menthol and other drugs.
Industry: It is used in the development of new formulations and delivery systems for menthol-containing products, such as topical analgesics and flavoring agents.
作用机制
The primary mechanism of action of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide involves its role as a metabolite of menthol. The glucuronidation process enhances the solubility of menthol, facilitating its excretion from the body. This process is mediated by UGT enzymes, which transfer glucuronic acid to menthol, forming the glucuronide conjugate. The molecular targets and pathways involved include the UGT enzymes and the transporters responsible for the excretion of glucuronide conjugates.
相似化合物的比较
Similar Compounds
Menthol: The parent compound of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide, known for its cooling and analgesic properties.
Menthone: An oxidized derivative of menthol, used in flavoring and fragrance applications.
Menthyl acetate: An ester of menthol, used in flavoring and fragrance applications.
Uniqueness
This compound is unique due to its enhanced solubility and excretion properties compared to menthol. This compound serves as a valuable tool in studying the metabolism and pharmacokinetics of menthol and other similar compounds. Its glucuronide conjugate form allows for better understanding of the role of glucuronidation in drug metabolism and excretion.
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8-,9+,10-,11-,12-,13+,14-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJGMBYGTHRUNF-YJQUKTSOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857961 |
Source


|
| Record name | (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114127-73-0 |
Source


|
| Record name | (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)




![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)

